ATAD2 Bromodomain Binding Affinity: 3-Bromo-4-chlorobenzamide Demonstrates Nanomolar Engagement
In a mass spectrometry-based bromosphere chemoproteomic assay conducted in human HUT78 cells, 3-bromo-4-chlorobenzamide exhibited a binding affinity (Kd) of 158 nM against ATAD2 (ATPase family AAA domain-containing protein 2), a non-BET bromodomain target associated with poor cancer prognosis [1]. This nanomolar affinity is notably higher than its binding to BET family bromodomains BRD4 (Kd = 1.59 μM) and BRD3 (Kd = 2.00 μM) measured under identical assay conditions [1]. While direct head-to-head data for the regioisomer 4-bromo-3-chlorobenzamide against ATAD2 are absent, the 3-bromo-4-chloro substitution pattern yields approximately 10-fold selectivity for ATAD2 over BRD4 and 12.7-fold over BRD3 within the same experiment.
| Evidence Dimension | Binding affinity (Kd) across bromodomain family members |
|---|---|
| Target Compound Data | ATAD2: Kd = 158 nM; BRD4: Kd = 1.59 μM; BRD3: Kd = 2.00 μM |
| Comparator Or Baseline | Intra-assay baseline: BRD4 (1.59 μM) and BRD3 (2.00 μM) in same chemoproteomic experiment |
| Quantified Difference | ATAD2 binding is 10.1-fold tighter than BRD4; 12.7-fold tighter than BRD3 |
| Conditions | Human HUT78 cells, 45 min incubation, mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
This differential binding profile across bromodomain families supports the use of 3-bromo-4-chlorobenzamide as a starting scaffold for developing selective ATAD2 chemical probes, which is valuable for epigenetic target validation where pan-BET inhibition would confound phenotypic interpretation.
- [1] BindingDB. BDBM50098250 (CHEMBL3590389). Kd values: ATAD2 (158 nM), BRD4 (1.59E+3 nM), BRD3 (2.00E+3 nM) in human HUT78 cells via bromosphere chemoproteomic assay. View Source
